molecular formula C24H54AlClSi2 B12558129 Pubchem_71347633 CAS No. 192053-31-9

Pubchem_71347633

Katalognummer: B12558129
CAS-Nummer: 192053-31-9
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: NFIVONMCCQPWFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71347633 is a chemical compound listed in the PubChem database, which is a public repository for chemical information. This compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pubchem_71347633 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include the use of advanced technologies and equipment to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions: Pubchem_71347633 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making them valuable in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Pubchem_71347633 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing other compounds. In biology, it is studied for its potential effects on biological systems and its use in drug discovery. In medicine, it is investigated for its therapeutic potential and its role in treating various diseases. In industry, it is used in the production of various products and materials.

Wirkmechanismus

The mechanism of action of Pubchem_71347633 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in cellular processes and the modulation of biological activities. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Pubchem_71347633 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help identify the specific advantages and applications of this compound.

List of Similar Compounds:
  • ChEMBL
  • KEGG Compound
  • DrugBank
  • ChemSpider

These similar compounds can provide valuable insights into the properties and applications of this compound, helping researchers better understand its potential and limitations.

Eigenschaften

CAS-Nummer

192053-31-9

Molekularformel

C24H54AlClSi2

Molekulargewicht

461.3 g/mol

InChI

InChI=1S/2C12H27Si.Al.ClH/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;;/h2*1-9H3;;1H/q;;+1;/p-1

InChI-Schlüssel

NFIVONMCCQPWFM-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Al]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.